
1-(Azepan-1-yl)-4-(4-methylphenyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-il)-4-(4-metilfenil)ftalazina es un compuesto químico que pertenece a la clase de las ftalazinas. Las ftalazinas son compuestos heterocíclicos que contienen un anillo de benceno fusionado a un anillo de piridazina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(Azepan-1-il)-4-(4-metilfenil)ftalazina típicamente involucra los siguientes pasos:
Formación del Núcleo de Ftalazina: El núcleo de ftalazina se puede sintetizar a través de la ciclización de precursores apropiados, como derivados de hidracina y anhídrido ftálico.
Introducción del Anillo de Azepan: El anillo de azepan se puede introducir a través de reacciones de sustitución nucleofílica, donde un derivado de azepan reacciona con el núcleo de ftalazina.
Adición del Grupo Fenil Sustituido con Metilo: El grupo fenil sustituido con metilo se puede introducir a través de reacciones de sustitución aromática electrofílica, utilizando reactivos como el metilbenceno y catalizadores apropiados.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar la optimización de las condiciones de reacción para lograr altos rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, condiciones de alta presión y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(Azepan-1-il)-4-(4-metilfenil)ftalazina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Solventes halogenados y catalizadores apropiados.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como un posible ligando para estudiar interacciones con receptores.
Medicina: Como candidato para el desarrollo de fármacos, particularmente en el objetivo de vías biológicas específicas.
Industria: Como intermedio en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 1-(Azepan-1-il)-4-(4-metilfenil)ftalazina dependería de sus interacciones específicas con los objetivos moleculares. Esto podría implicar la unión a receptores, enzimas u otras proteínas, lo que lleva a la modulación de las vías biológicas. Se requerirían estudios detallados para dilucidar el mecanismo exacto.
Comparación Con Compuestos Similares
Compuestos Similares
1-(Azepan-1-il)ftalazina: Carece del grupo fenil sustituido con metilo.
4-(4-Metilfenil)ftalazina: Carece del anillo de azepan.
1-(Piperidin-1-il)-4-(4-metilfenil)ftalazina: Contiene un anillo de piperidina en lugar de un anillo de azepan.
Unicidad
1-(Azepan-1-il)-4-(4-metilfenil)ftalazina es única debido a la presencia tanto del anillo de azepan como del grupo fenil sustituido con metilo, lo que puede conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C21H23N3 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)-4-(4-methylphenyl)phthalazine |
InChI |
InChI=1S/C21H23N3/c1-16-10-12-17(13-11-16)20-18-8-4-5-9-19(18)21(23-22-20)24-14-6-2-3-7-15-24/h4-5,8-13H,2-3,6-7,14-15H2,1H3 |
Clave InChI |
VBWIYMDGYOGPQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCCCCC4 |
Solubilidad |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



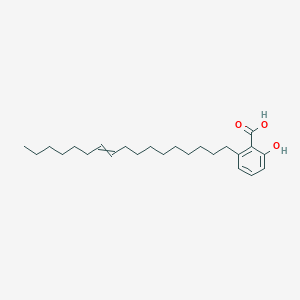
![1-{4-Methoxy-2-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethanone](/img/structure/B12465863.png)
![N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B12465873.png)

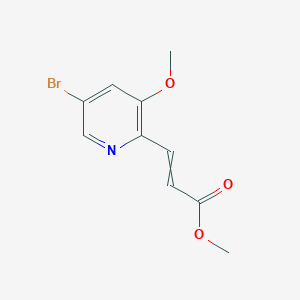
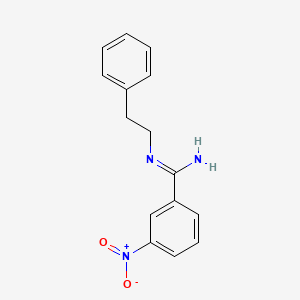

![5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione](/img/structure/B12465897.png)
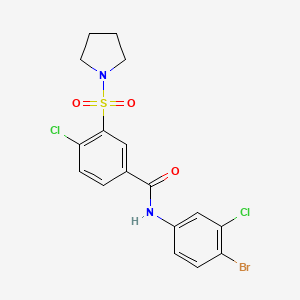
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide](/img/structure/B12465911.png)
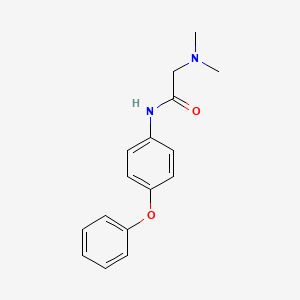
![3,3-dimethyl-2-oxobutyl 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12465920.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)benzamide](/img/structure/B12465924.png)
